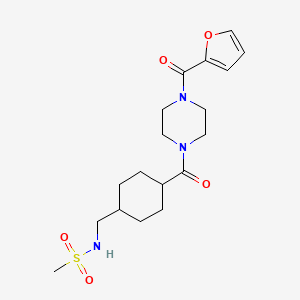

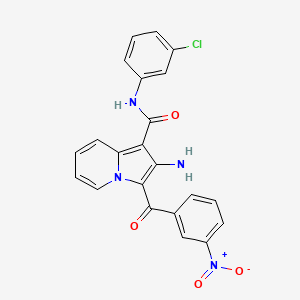

benzofuran-2-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

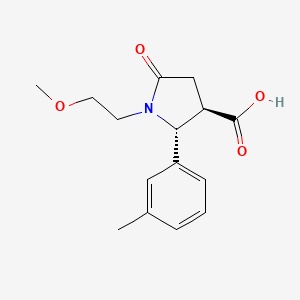

Benzofuran-2-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19FN6O2 and its molecular weight is 406.421. The purity is usually 95%.

BenchChem offers high-quality benzofuran-2-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzofuran-2-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Alzheimer’s Disease Research

Benzofuran derivatives have garnered attention due to their potential in treating Alzheimer’s Disease (AD). During the synthesis of coumarins, an unexpected rearrangement led to the formation of benzofuran derivatives. These compounds offer a novel pathway for drug development. Notably, some benzofuran derivatives, such as donepezil, exhibit anti-acetylcholinesterase (AChE) activity and may help reduce aggregated beta-amyloid (Aβ) in the brain .

Antimicrobial Properties

Among the synthesized benzofuran derivatives, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime demonstrated significant effectiveness against both Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values were 4 μg/mL and 32 μg/mL, respectively .

Drug Development

Benzofurans serve as essential pharmacophores and intermediates for drug synthesis. Their unique structure makes them valuable in designing novel therapeutic agents. Researchers explore various modifications to benzofuran scaffolds to create potent drugs for diverse applications .

Anti-Inflammatory Activity

Some benzofuran derivatives exhibit anti-inflammatory properties. Researchers investigate their potential as anti-inflammatory agents, aiming to develop novel drugs for conditions related to inflammation .

Anticancer Research

While benzofuran derivatives are not as extensively studied in cancer research, their unique structure suggests potential anticancer activity. Further investigations are needed to explore their effects on cancer cells and pathways .

Neuroprotective Effects

Given their ability to inhibit AChE and modulate Aβ aggregation, benzofuran derivatives may have neuroprotective effects. Researchers continue to explore their impact on neurodegenerative diseases, including AD .

Mécanisme D'action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with its target, EGFR, by binding to it . This binding inhibits the activity of EGFR, preventing the receptor from triggering the signal transduction pathways that lead to DNA synthesis and cell proliferation. The compound’s interaction with EGFR results in the inhibition of cancer cell growth .

Biochemical Pathways

The compound affects the EGFR tyrosine kinase inhibitor-sensitive signal transduction pathways . By inhibiting EGFR, the compound prevents the activation of these pathways, thereby inhibiting the proliferation of cancer cells.

Pharmacokinetics

The bioavailability of similar compounds has been improved in recent years, allowing for once-daily dosing .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth . By binding to and inhibiting EGFR, the compound prevents the receptor from activating signal transduction pathways that lead to DNA synthesis and cell proliferation. This results in the inhibition of cancer cell growth .

Action Environment

The action of the compound can be influenced by various environmental factors. It’s important to note that the effectiveness of similar compounds can be influenced by factors such as pH, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

1-benzofuran-2-yl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN6O2/c22-16-5-7-17(8-6-16)28-20(23-24-25-28)14-26-9-11-27(12-10-26)21(29)19-13-15-3-1-2-4-18(15)30-19/h1-8,13H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABRCGXBVPZOCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2418376.png)

![Methyl 3-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate](/img/structure/B2418387.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2418388.png)

![2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2418392.png)